iron(2+);diphosphate;octahydrate
CAS No.: 10028-23-6
Cat. No.: VC0155063
Molecular Formula: Fe3H16O16P2
Molecular Weight: 501.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10028-23-6 |
|---|---|
| Molecular Formula | Fe3H16O16P2 |
| Molecular Weight | 501.6 |
| IUPAC Name | iron(2+);diphosphate;octahydrate |
| Standard InChI | InChI=1S/3Fe.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 |
| SMILES | O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] |
Introduction
Chemical Identification and Nomenclature
Iron(2+);diphosphate;octahydrate is identified by several synonyms in chemical databases and literature. The compound is registered under CAS number 10028-23-6 and has various systematic and common names.
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 10028-23-6 |
| PubChem CID | 44151620 |
| Molecular Formula | Fe₃H₁₆O₁₆P₂ (Fe₃(PO₄)₂·8H₂O) |
| IUPAC Name | iron(2+);diphosphate;octahydrate |
| InChI Key | LEAMSPPOALICQN-UHFFFAOYSA-H |
Synonyms and Alternative Names
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Phosphoric acid, iron(2+) salt (2:3), octahydrate
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Ferrous phosphate octahydrate
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Iron phosphate (Fe₃(PO₄)₂), octahydrate
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Iron phosphate (Fe₃(PO₄)₂·8H₂O)
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Vivianite
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Triiron bis(orthophosphate) octahydrate
Structural and Chemical Properties
Molecular Structure
The structural details of iron(2+);diphosphate;octahydrate reveal a complex arrangement of iron atoms, phosphate groups, and water molecules.
Bonding Environment
In the crystalline form known as vivianite, the compound exhibits a specific arrangement where Fe²⁺ atoms are coordinated with oxygen atoms from both phosphate groups and water molecules. Synchrotron X-ray absorption spectroscopy at the Fe K-edge reveals that the Fe site has a first neighbor contribution of Fe–O atomic correlation with an interatomic distance of 2.10 ± 0.01 Å and a coordination number of approximately 6 .
Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 501.60 g/mol |
| Exact Mass | 501.796165 g/mol |
| Hydrogen Bond Donor Count | 8 |
| Hydrogen Bond Acceptor Count | 16 |
| Topological Polar Surface Area | 181 |
| Complexity | 36.8 |
Physical Properties
Appearance and Physical State
Iron(2+);diphosphate;octahydrate typically appears as a greenish or bluish crystalline solid . In commercial preparations, it may also be described as a red to brown powder .
Thermal Properties and Stability
| Property | Value |
|---|---|
| Melting Point | 180 °C |
| Boiling Point | Not applicable |
| Density | 2.58 g/cm³ |
Solubility
The compound is generally described as insoluble in water , although its solubility can vary depending on pH and temperature conditions . This apparent contradiction in the literature suggests that the compound may have limited solubility under specific conditions rather than being completely insoluble.
Synthesis and Crystallization
Formation Mechanism
Recent research has provided detailed insights into the nucleation and crystallization processes of Fe₃(PO₄)₂·8H₂O (vivianite). The formation occurs through distinct stages via a transient amorphous precursor phase .
Experimental Synthesis
A documented synthesis method involves:
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Creating anaerobic conditions using CO₂-free Ar gas with 2-3% H₂
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Preparing degassed ultrapure water (≈18.2 MΩ·cm resistivity)
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Mixing equimolar (0.01 mol L⁻¹) solutions of:
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Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂·6H₂O)
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Mixed sodium potassium phosphate reagent buffered at pH 7.2
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Stirring the resulting suspension at 300 r.p.m
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Filter-quenching through a 0.2 μm membrane filter
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Rinsing with ultrapure water and isopropanol
Crystallization Process
The crystallization of vivianite involves a transformation from an amorphous ferrous phosphate (AFEP) intermediate that can be isolated and stabilized. This process is driven by the incorporation and rearrangement of water molecules and ions (Fe²⁺ and PO₄³⁻) within the AFEP .
Structural Transformations
Amorphous to Crystalline Transition
The transformation from amorphous ferrous phosphate (AFEP) to crystalline vivianite involves significant structural changes. Research using X-ray absorption spectroscopy has revealed the differences in bonding environments and structural symmetry during this transformation .
Spectroscopic Analysis
X-ray absorption near edge structure (XANES) spectroscopy confirms Fe²⁺ as the dominant oxidation state in both the amorphous and crystalline forms. The XANES spectrum indicates an E₀ value of 7121.29 eV for the amorphous intermediate and 7121.61 eV for crystalline vivianite, both consistent with the Fe²⁺ oxidation state .
Local Structure Model
Extended X-ray absorption fine structure (EXAFS) analysis suggests an average local structure wherein four PO₄ tetrahedra and two H₂O molecules are octahedrally coordinated to the central Fe²⁺ atom in the amorphous phase. The Fe-O distance in the amorphous ferrous phosphate (2.10 Å) differs from that in the crystalline vivianite (≈2.21 Å), indicating structural rearrangement during crystallization .
Applications and Uses
Industrial Applications
Iron(2+);diphosphate;octahydrate finds applications in various industries:
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Used as a dietary supplement for iron fortification
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Applied in agriculture as a fertilizer
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Utilized in the manufacturing of ceramics and glass
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Plays a role in biological systems, particularly in iron metabolism
| Grade | Purity | Typical Packaging |
|---|---|---|
| Technical | 98% | 100g-500g |
| (2N) | 99% | 250g-500g |
| (3N) | 99.9% | Various sizes |
| (4N) | 99.99% | Various sizes |
| (5N) | 99.999% | Various sizes |
Research Findings and Recent Developments
Nucleation Studies
Recent research has focused on understanding the fundamental processes of nucleation and crystallization of Fe₃(PO₄)₂·8H₂O (vivianite). Time-resolved in situ and ex situ approaches have been employed to monitor the formation and transformation from ions to solid products .
Intermediate Phase Characterization
The metastable amorphous ferrous phosphate (AFEP) intermediate has been isolated and characterized. This intermediate phase has been found to have:
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Lower water content compared to crystalline vivianite
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Less distorted local symmetry
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Different Fe-O bond distances (2.08-2.10 Å vs. 2.21 Å in vivianite)
Transformation Mechanism
Research indicates that a nonclassical, hydration-induced nucleation and transformation drives the formation of vivianite at moderately high to low supersaturations (saturation index ≤ 10.19). This process is dominated by the incorporation and rearrangement of water molecules and ions within the amorphous precursor .
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